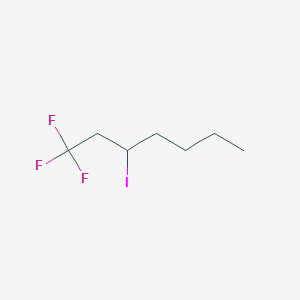

1,1,1-Trifluoro-3-iodoheptane

Description

BenchChem offers high-quality 1,1,1-Trifluoro-3-iodoheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-iodoheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3I/c1-2-3-4-6(11)5-7(8,9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZKLBTZKWTBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382185 | |

| Record name | 1,1,1-trifluoro-3-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89608-37-7 | |

| Record name | 1,1,1-trifluoro-3-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 1,1,1-Trifluoro-3-iodoheptane

An In-depth Technical Guide to the Synthesis and Properties of 1,1,1-Trifluoro-3-iodoheptane

Introduction

1,1,1-Trifluoro-3-iodoheptane is a fluorinated organic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its structure combines two key chemical motifs: a terminal trifluoromethyl (CF₃) group and a secondary iodide. The CF₃ group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules.[1] The secondary iodide provides a reactive handle for a wide array of synthetic transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of 1,1,1-Trifluoro-3-iodoheptane, detailing its synthesis from commercially available precursors, its key physicochemical and spectroscopic properties, and its potential applications. The methodologies described are grounded in established chemical principles, offering researchers a practical framework for the preparation and utilization of this valuable synthetic building block.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 1,1,1-Trifluoro-3-iodoheptane identifies the carbon-iodine bond as the key disconnection. This leads back to the precursor alcohol, 1,1,1-Trifluoroheptan-3-ol. The conversion of a secondary alcohol to a secondary iodide is a standard transformation in organic synthesis. The precursor alcohol can, in turn, be synthesized via the nucleophilic addition of an organometallic reagent to a suitable trifluoromethyl-containing electrophile.

Caption: Retrosynthetic analysis of 1,1,1-Trifluoro-3-iodoheptane.

This analysis leads to a two-step synthetic sequence:

-

Step 1: Grignard Reaction: Synthesis of 1,1,1-Trifluoroheptan-3-ol by reacting ethyl trifluoroacetate with pentylmagnesium bromide.

-

Step 2: Iodination: Conversion of the secondary alcohol to the target iodide, 1,1,1-Trifluoro-3-iodoheptane, using an appropriate iodinating reagent system.

Synthesis and Experimental Protocols

The overall workflow involves the preparation of the precursor alcohol followed by its conversion to the final iodoalkane.

Caption: Overall synthetic workflow for 1,1,1-Trifluoro-3-iodoheptane.

Protocol 1: Synthesis of 1,1,1-Trifluoroheptan-3-ol

This procedure utilizes a standard Grignard reaction, where two equivalents of pentylmagnesium bromide are added to ethyl trifluoroacetate. The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 eq). Cover with anhydrous tetrahydrofuran (THF). Add a small portion of 1-bromopentane (2.1 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by vacuum distillation to yield 1,1,1-Trifluoroheptan-3-ol as a colorless liquid.

Protocol 2: Synthesis of 1,1,1-Trifluoro-3-iodoheptane (Appel Reaction)

The conversion of alcohols to alkyl iodides via the Appel reaction is a reliable and high-yielding method that proceeds with inversion of stereochemistry through an SN2 mechanism.[2] This is particularly effective for secondary alcohols where carbocation rearrangements are undesirable.

Mechanism Rationale: Triphenylphosphine and iodine react to form an iodophosphonium iodide species. The alcohol's oxygen atom then attacks the electrophilic phosphorus, displacing an iodide ion and forming an oxophosphonium intermediate. The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxophosphonium group in an SN2 fashion, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct. Imidazole acts as a mild base and catalyst.

Caption: Simplified mechanism of the Appel reaction for iodination.

Methodology:

-

Reagent Preparation: To a solution of triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add iodine (1.5 eq) portion-wise. Stir until the iodine has completely dissolved and a yellow suspension forms.

-

Substrate Addition: Add a solution of 1,1,1-Trifluoroheptan-3-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. Stir vigorously until the organic layer becomes colorless.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,1,1-Trifluoro-3-iodoheptane.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1,1,1-Trifluoro-3-iodoheptane are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₂F₃I | |

| Molecular Weight | 280.07 g/mol | [3] |

| CAS Number | 89608-37-7 | [3][4] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | 184.2 ± 8.0 °C (Predicted) | |

| Density | 1.558 ± 0.06 g/cm³ (Predicted) | [5] |

| XLogP3 | 4.9 | [3] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized product.[6]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the different protons. The proton on the carbon bearing the iodine (C3-H) will appear as a complex multiplet due to coupling with the adjacent CH₂ protons (at C2 and C4) and long-range coupling to the CF₃ group. The terminal methyl group (CH₃) of the butyl chain will be a triplet. The other methylene groups will appear as multiplets in the aliphatic region.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbon attached to the iodine (C3) will be shifted significantly upfield compared to its alcohol precursor. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine NMR): This is a key technique for fluorinated compounds. The spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the two adjacent protons on C2.

-

Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) mass spectrometry will confirm the molecular weight. The mass spectrum should show the molecular ion peak [M]⁺ at m/z = 280. A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z = 153 is also expected.

Reactivity and Potential Applications

The dual functionality of 1,1,1-Trifluoro-3-iodoheptane makes it a versatile intermediate in organic synthesis.

-

Synthetic Utility: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions. It is also an ideal precursor for a variety of organometallic reagents (e.g., Grignard, organolithium, or organozinc reagents) and participates readily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille couplings). This allows for the facile introduction of the CH(CH₂CF₃)(butyl) fragment into complex molecules.[7][8]

-

Applications in Drug Discovery: The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its incorporation can block metabolic oxidation, increase lipophilicity (aiding membrane permeability), and alter electronic properties to enhance binding to biological targets.[1] Therefore, 1,1,1-Trifluoro-3-iodoheptane serves as a valuable building block for synthesizing novel pharmaceutical candidates.

-

Agrochemicals and Materials Science: Similar to pharmaceuticals, the CF₃ group can impart desirable properties to agrochemicals, such as enhanced potency and environmental stability. In materials science, fluorinated compounds are used to create materials with low surface energy, high thermal stability, and unique hydrophobic/lipophobic properties.[8][9]

Safety and Handling

-

Hazards: 1,1,1-Trifluoro-3-iodoheptane is predicted to be an irritant.[5] Based on analogous compounds, it should be considered harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10] It may also cause respiratory irritation.[10]

-

Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from light and oxidizing agents.

Conclusion

1,1,1-Trifluoro-3-iodoheptane is a valuable fluorinated building block with significant potential for synthetic applications. This guide has outlined a robust and logical two-step synthesis starting from readily available materials. The detailed protocols for the synthesis of the precursor alcohol and its subsequent iodination via the Appel reaction provide a clear pathway for its preparation. The summarized physicochemical properties and predicted spectroscopic data serve as a crucial reference for characterization and quality control. The inherent reactivity of its C-I bond, combined with the influential properties of the trifluoromethyl group, positions this compound as a key intermediate for researchers in drug development and advanced materials.

References

-

A simple, mild and selective iodination of alcohols. (2020). ResearchGate. [Link]

-

1,1,1-Trifluoro-3-iodoheptane. PubChem, National Center for Biotechnology Information. [Link]

-

Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). (2023). Chemia. [Link]

-

Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]

-

Alcohol to Iodide - Common Conditions. Organic Chemistry Portal. [Link]

-

Zhengning, F., et al. (2019). NaBH4/I2-Mediated Efficient Iodination of Alcohols. Chinese Journal of Organic Chemistry. [Link]

-

Chemical Properties of 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). Cheméo. [Link]

-

Di- and Trifluoromethyl(thiol)ations. Ruhr-Universität Bochum. [Link]

-

Rábai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes. [Link]

-

Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. [Link]

-

IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Fluorine Notes. [Link]

-

A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Thieme. [Link]

-

Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. [Link]

-

(A) Synthesis of biologically important 1-trifluoromethylated... ResearchGate. [Link]

-

Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC, NIH. [Link]

-

1,1,1-trifluoroheptane. ChemSynthesis. [Link]

-

Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journals. [Link]

-

1,1,1-Trifluoro-3-iodopropane. PubChem, National Center for Biotechnology Information. [Link]

-

Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Archives. [Link]

-

3-hydroxy-1-cyclohexene-1-carboxaldehyde. Organic Syntheses Procedure. [Link]

-

Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. [Link]

-

1,1,2-TRIFLUORO-3-IODO-4-CHLORO-1-PENTENE. SpectraBase. [Link]

- Method of making 1,1,1-trifluoroethane.

- Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

- Synthesis of 1,1,1-trifluoroethane by fluorination of 1-chloro-1,1-difluoroethane.

Sources

- 1. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]

- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 3. 1,1,1-Trifluoro-3-iodoheptane | C7H12F3I | CID 2782637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1-TRIFLUORO-3-IODOHEPTANE | 89608-37-7 [m.chemicalbook.com]

- 5. 1,1,1-TRIFLUORO-3-IODOHEPTANE | 89608-37-7 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 10. 1,1,1-Trifluoro-3-iodopropane | C3H4F3I | CID 156165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,1-Trifluoro-3-iodoheptane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-3-iodoheptane is a halogenated alkane characterized by the presence of a trifluoromethyl group and an iodine atom on a seven-carbon chain. Its Chemical Abstracts Service (CAS) registry number is 89608-37-7.[1] The strategic placement of the trifluoromethyl group, a common moiety in modern pharmaceuticals, suggests its potential as a valuable building block in drug discovery and development.[1][2] The trifluoromethyl group can significantly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of 1,1,1-Trifluoro-3-iodoheptane.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂F₃I | [1] |

| Molecular Weight | 280.07 g/mol | [1] |

| CAS Number | 89608-37-7 | [1] |

| Predicted Boiling Point | 184.2 ± 8.0 °C | [4] |

| Predicted Density | 1.558 ± 0.06 g/cm³ | [4] |

| Predicted XLogP3 | 4.9 | [1] |

Note: Boiling point and density are predicted values and should be confirmed experimentally.

Synthesis of 1,1,1-Trifluoro-3-iodoheptane

A plausible and efficient method for the synthesis of 1,1,1-Trifluoro-3-iodoheptane is the iodination of the corresponding secondary alcohol, 1,1,1-trifluoroheptan-3-ol. The Appel reaction, which utilizes triphenylphosphine and iodine, is a well-established method for converting alcohols to alkyl iodides via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present.[5]

Experimental Protocol: Synthesis via Appel Reaction

Materials:

-

1,1,1-trifluoroheptan-3-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous dichloromethane (DCM) or acetonitrile as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,1,1-trifluoroheptan-3-ol in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add triphenylphosphine and imidazole. Cool the mixture to 0 °C in an ice bath.

-

Iodination: Slowly add a solution of iodine in dichloromethane to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,1,1-Trifluoro-3-iodoheptane.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Imidazole: Acts as a catalyst and a mild base to neutralize the HI formed during the reaction, preventing potential side reactions.[5]

-

Low Temperature Addition: Controls the exothermic nature of the reaction and minimizes the formation of byproducts.

-

Aqueous Sodium Thiosulfate Wash: Reduces unreacted iodine to iodide, facilitating its removal from the organic phase.

Predicted Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of a synthesized compound. While experimental spectra for 1,1,1-Trifluoro-3-iodoheptane are not available, its ¹H, ¹³C, and ¹⁹F NMR, as well as its mass and IR spectra, can be predicted based on established principles and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule. The protons on the carbon bearing the iodine atom (C3) would be deshielded, appearing at a lower field. The protons on the carbon adjacent to the trifluoromethyl group (C2) would also be deshielded and would show coupling to the fluorine atoms. The terminal methyl group (C7) would appear at the highest field.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon attached to the iodine (C3) will be significantly shielded due to the "heavy atom effect". [6]The carbon of the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. [7]This signal will likely be a triplet due to coupling with the two adjacent protons on C2. [8][9]* Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 280. A prominent fragment would likely correspond to the loss of the iodine atom (M - 127)⁺ due to the relatively weak C-I bond. [10][11]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations in the region of 1100-1350 cm⁻¹. [12]C-H stretching vibrations from the alkyl chain will appear around 2850-3000 cm⁻¹.

Applications in Drug Development

The incorporation of trifluoromethyl groups into aliphatic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. [1][2][13]While there are no specific reported applications of 1,1,1-Trifluoro-3-iodoheptane in drug development, its structure suggests its potential as a valuable synthon.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. [3]* Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. [1]* Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to improved binding interactions with target proteins. [2]* Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

1,1,1-Trifluoro-3-iodoheptane can serve as a precursor to introduce the 1,1,1-trifluoroheptyl moiety into a variety of molecular scaffolds through nucleophilic substitution reactions at the C-I bond. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

As with all iodoalkanes, 1,1,1-Trifluoro-3-iodoheptane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

-

Basak, S. C., Gute, B. D., & Grunwald, G. D. (1996). Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity. Croatica Chemica Acta, 69(3), 1159-1173. Available at: [Link]

-

Bohdan, K. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Formulation Network. Available at: [Link]

-

Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 40(3), 393-403. Available at: [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-3-iodoheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Martin, G. E. (2018). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Magnetic Resonance in Chemistry, 56(7), 586-595. Available at: [Link]

-

Basak, S. C., Gute, B. D., & Grunwald, G. D. (1996). Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity. Croatica Chemica Acta, 69(3), 1159-1173. Available at: [Link]

-

Zhang, Y., & Wang, H. F. (2009). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry C, 113(15), 6079-6087. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

Tuttee Academy. (2021). AS/A-Level Chemistry - Physical properties of haloalkanes. Retrieved from [Link]

-

Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Canadian Journal of Chemistry, 40(3), 393-403. Available at: [Link]

-

Martin, G. E. (2018). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Magnetic Resonance in Chemistry, 56(7), 586-595. Available at: [Link]

-

Balaban, A. T., et al. (1997). Correlation between Structure and Normal Boiling Points of Haloalkanes C1-C4 Using Neural Networks. Journal of Chemical Information and Modeling, 37(4), 645-650. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

-

Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(43), 19036-19044. Available at: [Link]

-

Di Deo, M., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833. Available at: [Link]

-

Chemistry Point. (2019, September 18). Trick to find boiling point order - Haloalkane and Haloarene [Video]. YouTube. [Link]

-

Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982-7985. Available at: [Link]

-

Alver, M. N., & Tormos, R. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 58(12), 1189-1199. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Alkyl Iodide. Retrieved from [Link]

-

Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

-

Vanderbilt University. (n.d.). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Retrieved from [Link]

-

Powers, D. G., & Byers, J. T. (2020). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Advances, 10(52), 31227-31236. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry, 96(21), 8267-8276. Available at: [Link]

-

Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982-7985. Available at: [Link]

-

Durig, J. R., et al. (2000). Infrared and Raman spectra and theoretical study of methyl trifluoromethyl sulfone, CF3SO2CH3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(12), 2379-2389. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

-

Baer, T., et al. (1988). Fragmentation mechanism and energetics of some alkyl halide ions. The Journal of Physical Chemistry, 92(20), 5674-5679. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(5), 12-19. Available at: [Link]

-

The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299. Available at: [Link]

-

Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

-

Abraham, R. J., & Reid, M. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 56(7), 596-607. Available at: [Link]

-

ResearchGate. (n.d.). Quantification of Fluorine Density in the Outermost Atomic Layer. Retrieved from [Link]

-

Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile?. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Reddit. (2023). Alkyl halide reactivity and Sn2?. r/Mcat. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,1,1-Trifluoro-3-iodoheptane

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-3-iodoheptane, a fluorinated organoiodine compound of interest to researchers and professionals in the fields of organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, potential synthetic pathways, and prospective applications, with a strong emphasis on the scientific principles guiding its use.

Chemical Identity and Core Identifiers

1,1,1-Trifluoro-3-iodoheptane is a halogenated alkane characterized by a seven-carbon chain with a trifluoromethyl group at one terminus and an iodine atom at the third carbon position. This unique substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable building block in synthetic chemistry.

A comprehensive list of identifiers for 1,1,1-Trifluoro-3-iodoheptane is provided below to ensure accurate identification and sourcing.[1][2]

| Identifier | Value |

| CAS Number | 89608-37-7[1][2] |

| IUPAC Name | 1,1,1-trifluoro-3-iodoheptane[1] |

| Molecular Formula | C₇H₁₂F₃I[1] |

| Molecular Weight | 280.07 g/mol [1] |

| Canonical SMILES | CCCCC(CC(F)(F)F)I[1] |

| InChI | InChI=1S/C7H12F3I/c1-2-3-4-6(11)5-7(8,9,10)/h6H,2-5H2,1H3[1] |

| InChIKey | RVZKLBTZKWTBRD-UHFFFAOYSA-N[1] |

| Synonyms | 3-Iodo-1,1,1-trifluoroheptane, Heptane, 1,1,1-trifluoro-3-iodo-[1] |

Physicochemical Properties: A Computational Perspective

Experimentally determined physicochemical data for 1,1,1-Trifluoro-3-iodoheptane is not extensively available in the public domain. However, computational models provide valuable predictions for its key properties. These predicted values offer a strong foundation for experimental design and process development.

| Property | Predicted Value |

| Boiling Point | 184.2 ± 8.0 °C |

| Density | 1.558 ± 0.06 g/cm³ |

| XLogP3 | 4.9[1] |

The high boiling point is consistent with its molecular weight and the presence of a polarizable iodine atom. The predicted density suggests it is significantly denser than water. The XLogP3 value indicates a high degree of lipophilicity, a crucial parameter in drug design influencing membrane permeability and bioavailability.[3]

Synthesis of 1,1,1-Trifluoro-3-iodoheptane: A Proposed Pathway

While a specific, peer-reviewed synthesis for 1,1,1-Trifluoro-3-iodoheptane is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of analogous fluoro-iodo-alkanes. The most logical approach involves the conversion of a precursor alcohol, 1,1,1-trifluoroheptan-3-ol, to the corresponding iodide.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 1,1,1-Trifluoro-3-iodoheptane.

Caption: Proposed two-step synthesis of 1,1,1-Trifluoro-3-iodoheptane.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,1,1-Trifluoroheptan-3-ol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of heptanal in anhydrous diethyl ether.

-

Grignard Reagent Addition: A solution of 2,2,2-trifluoroethyl magnesium bromide (prepared from 1-bromo-2,2,2-trifluoroethane and magnesium turnings) in diethyl ether is added dropwise to the heptanal solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 1,1,1-trifluoroheptan-3-ol.

Step 2: Synthesis of 1,1,1-Trifluoro-3-iodoheptane

-

Reaction Setup: A flame-dried round-bottom flask is charged with 1,1,1-trifluoroheptan-3-ol and red phosphorus under an inert atmosphere.

-

Iodine Addition: Iodine is added portion-wise to the stirred mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess phosphorus. The filtrate is then washed sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford 1,1,1-Trifluoro-3-iodoheptane.

Potential Applications in Research and Development

The strategic placement of both a trifluoromethyl group and an iodine atom makes 1,1,1-Trifluoro-3-iodoheptane a versatile intermediate with significant potential in several areas of chemical research, particularly in the synthesis of novel pharmaceuticals.

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties.[3][4][5] The trifluoromethyl group can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3]

-

Enhance Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its absorption and distribution characteristics.[3]

-

Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Improve Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, leading to increased potency.

The iodine atom in 1,1,1-Trifluoro-3-iodoheptane serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups. This dual functionality makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Synthetic Utility

Beyond its direct application in drug scaffolds, 1,1,1-Trifluoro-3-iodoheptane can be utilized in a range of organic transformations, including:

-

Nucleophilic Substitution Reactions: The iodide is an excellent leaving group, facilitating reactions with a wide array of nucleophiles (e.g., amines, alkoxides, thiolates, and carbanions).

-

Cross-Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon and carbon-heteroatom bonds.

-

Radical Reactions: Organoiodides can serve as precursors for radical intermediates, which can then be used in a variety of addition and cyclization reactions.

Safety and Handling

Specific safety data for 1,1,1-Trifluoro-3-iodoheptane is not available. However, based on the known hazards of similar organoiodine compounds, the following precautions should be strictly observed.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[6]

-

Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials.[6] The container should be tightly sealed.

-

Spill Response: In case of a spill, evacuate the area and contain the spill with an inert absorbent material.[6] Dispose of the waste in accordance with local regulations.

-

First Aid:

-

Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

The following diagram outlines the general safety precautions for handling organoiodine compounds.

Caption: Key safety considerations for handling organoiodine compounds.

Conclusion

1,1,1-Trifluoro-3-iodoheptane represents a valuable, albeit under-characterized, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique combination of a trifluoromethyl group and an iodine atom provides a powerful platform for the development of novel molecules with tailored properties. While further experimental validation of its properties and reactivity is warranted, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the utility of this promising compound.

References

-

PubChem. 1,1,1-Trifluoro-3-iodoheptane. National Center for Biotechnology Information. [Link]

- Eapen, K. C., Eisentraut, K. J., Ryan, M. T., & Tamborski, C. (1986). A new general synthesis route to 1,1,1-trihalopolyfluoroalkanes. Journal of Fluorine Chemistry, 31(4), 405–416.

-

PubChem. 1,1,1-Trifluoro-3-iodopropane. National Center for Biotechnology Information. [Link]

-

Innovating Science by Aldon Corporation. SAFETY DATA SHEET “cutting edge science for the classroom”. Innovating Science. [Link]

-

Safety Data Sheet. SDS- Iodine Solution. [Link]

-

PubChem. 1,1,1-Trifluoroheptane. National Center for Biotechnology Information. [Link]

-

Synlett. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Thieme. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Chemsrc. 1,1,1-Trifluoro-3-iodopropane | CAS#:460-37-7. Chemsrc. [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

- Google Patents.

-

Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100912. [Link]

-

Zhdankin, V. V., & Skrupskaya, T. V. (2010). Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant. Molecules, 15(4), 2464-2469. [Link]

-

Beilstein Journal of Organic Chemistry. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journals. [Link]

-

Fluorine notes. August 2022 — "Iodine(III) tris(trifluoroacetate) in reactions of iodo- and bromotrifluoroacetoxylation of fluoroolefins ". Fluorine notes. [Link]

-

ACS Publications. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

Sources

- 1. 1,1,1-Trifluoro-3-iodoheptane | C7H12F3I | CID 2782637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1-TRIFLUORO-3-IODOHEPTANE | 89608-37-7 [m.chemicalbook.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. calibrechem.com [calibrechem.com]

- 7. gustavus.edu [gustavus.edu]

Spectroscopic Profile of 1,1,1-Trifluoro-3-iodoheptane: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel halogenated alkane, 1,1,1-Trifluoro-3-iodoheptane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a detailed characterization of this compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) profiles.

Introduction

1,1,1-Trifluoro-3-iodoheptane is a halogenated alkane of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents. The presence of both a trifluoromethyl group and an iodine atom on the heptane backbone imparts unique physicochemical properties that are critical to understand for its application and further development. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and purity. This guide will delve into the predicted spectroscopic signatures of 1,1,1-Trifluoro-3-iodoheptane, offering a foundational reference for its identification and study.

Molecular Structure and Isomerism

The structural formula of 1,1,1-Trifluoro-3-iodoheptane is presented below. The molecule possesses a chiral center at the carbon atom bearing the iodine (C3), meaning it can exist as a racemic mixture of two enantiomers. This chirality can have significant implications for its biological activity and should be considered in its application.

Figure 1: Molecular Structure of 1,1,1-Trifluoro-3-iodoheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1,1-Trifluoro-3-iodoheptane, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The electron-withdrawing effects of the trifluoromethyl group and the iodine atom will cause downfield shifts for nearby protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H7 (CH₃) | 0.9 - 1.0 | Triplet | 3H |

| H6 (CH₂) | 1.2 - 1.4 | Multiplet | 2H |

| H5 (CH₂) | 1.4 - 1.6 | Multiplet | 2H |

| H4 (CH₂) | 1.8 - 2.0 | Multiplet | 2H |

| H2 (CH₂) | 2.4 - 2.6 | Multiplet | 2H |

| H3 (CH) | 4.2 - 4.4 | Multiplet | 1H |

Expertise & Experience: The predicted chemical shifts are based on established substituent effects. The methine proton at C3 (H3) is expected to be the most downfield due to the direct attachment of the electronegative iodine atom. The methylene protons at C2 (H2) are also significantly deshielded by the adjacent trifluoromethyl group. The terminal methyl group (H7) will be the most upfield, exhibiting a typical triplet due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group and iodine will have a pronounced effect on the chemical shifts of the carbons to which they are attached.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 | 13 - 15 |

| C6 | 22 - 24 |

| C5 | 30 - 32 |

| C4 | 40 - 42 |

| C2 | 45 - 48 (quartet due to ¹JCF coupling) |

| C3 | 25 - 30 |

| C1 | 124 - 128 (quartet due to ¹JCF coupling) |

Trustworthiness: The predicted chemical shifts for the carbons in the alkyl chain are based on the known spectrum of heptane, with adjustments for the substituent effects of the iodine and trifluoromethyl groups.[1][2] The carbon of the CF₃ group (C1) will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly downfield. The carbon bearing the iodine (C3) is expected to be shifted upfield relative to a typical secondary carbon in an alkane due to the "heavy atom effect" of iodine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The spectrum of 1,1,1-Trifluoro-3-iodoheptane is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -75 | Triplet |

Authoritative Grounding: The chemical shift of the trifluoromethyl group is expected in the range of -60 to -75 ppm relative to a CFCl₃ standard.[3][4][5][6][7] This signal will likely appear as a triplet due to coupling with the adjacent methylene protons (H2).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 1,1,1-Trifluoro-3-iodoheptane is expected to exhibit a molecular ion peak ([M]⁺) at m/z 280. The most prominent feature of the spectrum is anticipated to be the facile cleavage of the weak carbon-iodine bond, resulting in a strong peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z 153.[8][9]

Figure 2: Primary Fragmentation Pathway of 1,1,1-Trifluoro-3-iodoheptane in Mass Spectrometry

Table of Predicted Major Fragments:

| m/z | Ion Formula | Description |

| 280 | [C₇H₁₂F₃I]⁺ | Molecular Ion |

| 153 | [C₇H₁₂F₃]⁺ | Loss of Iodine atom (Base Peak) |

| 127 | [I]⁺ | Iodine cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Expertise & Experience: The fragmentation of iodoalkanes is dominated by the loss of the iodine radical due to the low C-I bond energy.[8][9] This results in a very stable secondary carbocation at m/z 153, which is expected to be the base peak in the spectrum. Further fragmentation of this ion will lead to smaller alkyl and fluorinated fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2850 - 3000 | Strong | C-H stretch (alkane) |

| 1350 - 1470 | Medium | C-H bend (alkane) |

| 1100 - 1300 | Strong | C-F stretch (trifluoromethyl) |

| 500 - 600 | Medium-Strong | C-I stretch |

Authoritative Grounding: The C-H stretching and bending vibrations are characteristic of the alkane backbone.[10][11] The C-F stretching of the trifluoromethyl group is expected to be a strong and complex band in the 1100-1300 cm⁻¹ region.[12] The C-I stretching vibration will appear at a lower frequency, typically in the 500-600 cm⁻¹ range, due to the large mass of the iodine atom.[11]

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following standard experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,1,1-Trifluoro-3-iodoheptane in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or gas chromatography (GC-MS) inlet.

-

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Infrared Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. Acquire at least 16 scans and background correct against air.

Conclusion

The predicted spectroscopic data for 1,1,1-Trifluoro-3-iodoheptane provides a detailed roadmap for its characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry and infrared spectroscopy, offers a powerful and complementary set of tools for the unambiguous identification and purity assessment of this compound. The insights provided in this guide are intended to facilitate the research and development efforts of scientists working with this and related halogenated alkanes.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. (2024). Retrieved January 21, 2026, from [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 21, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Retrieved January 21, 2026, from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved January 21, 2026, from [Link]

-

Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021). Retrieved January 21, 2026, from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

-

Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fragmentation mechanism and energetics of some alkyl halide ions - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 21, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020). Retrieved January 21, 2026, from [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020). Retrieved January 21, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved January 21, 2026, from [Link]

-

C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C ... - Doc Brown's Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy - YouTube. (2023). Retrieved January 21, 2026, from [Link]

-

Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Retrieved January 21, 2026, from [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Retrieved January 21, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Heptane(142-82-5) 13C NMR spectrum [chemicalbook.com]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1,1,1-Trifluoro-3-iodoheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,1,1-Trifluoro-3-iodoheptane. As a molecule incorporating both a bulky, polarizable iodine atom and a strongly electron-withdrawing trifluoromethyl group, its conformational landscape is governed by a complex interplay of steric and electronic effects.[1][2] This document delineates the foundational principles of its structure, explores its potential conformational isomers through theoretical modeling, and outlines detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. The insights provided herein are crucial for professionals in drug discovery and materials science, where precise control over molecular conformation is paramount for designing molecules with desired biological activities and material properties.

Introduction: The Significance of Conformational Analysis in Drug Discovery and Materials Science

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. In the realm of drug development, the specific conformation of a drug molecule dictates its ability to bind to a biological target with high affinity and selectivity. Similarly, in materials science, the conformational preferences of constituent molecules influence the macroscopic properties of a material, such as its crystallinity, solubility, and mechanical strength.

1,1,1-Trifluoro-3-iodoheptane presents a fascinating case study in conformational analysis. The presence of a trifluoromethyl (-CF3) group and an iodine atom on a flexible heptane chain introduces a host of competing non-covalent interactions that govern its preferred spatial arrangement. The high electronegativity of the fluorine atoms in the -CF3 group creates a strong dipole and influences the electron distribution throughout the molecule.[3] Concurrently, the large atomic radius and high polarizability of the iodine atom introduce significant steric demands and the potential for halogen bonding interactions. Understanding the balance of these forces is key to predicting and controlling the molecule's behavior in various environments.

This guide will delve into the theoretical underpinnings of 1,1,1-Trifluoro-3-iodoheptane's conformation, followed by practical, step-by-step methodologies for its experimental investigation.

Molecular Structure and Physicochemical Properties

1,1,1-Trifluoro-3-iodoheptane possesses the chemical formula C7H12F3I and a molecular weight of 280.07 g/mol .[4] Its structure consists of a seven-carbon heptane chain with a trifluoromethyl group at the C1 position and an iodine atom at the C3 position.

| Property | Value | Source |

| IUPAC Name | 1,1,1-trifluoro-3-iodoheptane | PubChem[4] |

| CAS Number | 89608-37-7 | ChemicalBook |

| Molecular Formula | C7H12F3I | PubChem |

| Molecular Weight | 280.07 g/mol | PubChem[4] |

| XLogP3 | 4.9 | PubChem[4] |

The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule, as indicated by its calculated XLogP3 value of 4.9.[3][4] This property is of particular interest in drug design, as it influences membrane permeability and in vivo transport.[3]

Key Structural Features Influencing Conformation

The conformational preferences of 1,1,1-Trifluoro-3-iodoheptane are primarily dictated by the rotational barriers around the C-C single bonds of the heptane backbone. The key dihedral angles to consider are those around the C2-C3 and C3-C4 bonds, as these directly involve the bulky and electronically significant trifluoromethyl and iodo substituents.

Several competing effects come into play:

-

Steric Hindrance: The large van der Waals radius of the iodine atom will sterically disfavor conformations where it is in close proximity to the trifluoromethyl group or the butyl chain.

-

Gauche Effect: The gauche effect describes the tendency of certain electronegative substituents on adjacent carbons to prefer a gauche (dihedral angle of ~60°) rather than an anti (dihedral angle of 180°) conformation.[1] This is often attributed to hyperconjugative interactions where a σ C-H bonding orbital donates electron density into an adjacent σ* C-X (where X is an electronegative atom) antibonding orbital.[1][5] In the case of 1,1,1-Trifluoro-3-iodoheptane, the interaction between the C-H bonds on C2 and the C-I bond on C3, as well as interactions involving the C-F bonds, will be significant.

-

Dipole-Dipole Interactions: The highly polar C-F bonds in the trifluoromethyl group create a significant local dipole moment. The orientation of this dipole relative to the C-I bond and the rest of the alkyl chain will influence the overall conformational energy.

-

Halogen Bonding: The iodine atom, with its electropositive σ-hole, has the potential to form halogen bonds with electron-donating groups.[6] While less common intramolecularly in a flexible chain, this interaction could play a role in stabilizing certain conformations, particularly in the solid state or in specific solvent environments.

Theoretical Conformational Analysis: A Computational Approach

To gain initial insights into the conformational landscape of 1,1,1-Trifluoro-3-iodoheptane, computational modeling is an invaluable tool. Density Functional Theory (DFT) calculations can provide accurate predictions of the relative energies of different conformers and the rotational barriers between them.

Workflow for Computational Conformational Analysis

The following workflow outlines a typical procedure for the computational analysis of 1,1,1-Trifluoro-3-iodoheptane's conformation.

Caption: Workflow for computational conformational analysis.

Detailed Protocol for DFT Calculations

Objective: To identify the low-energy conformers of 1,1,1-Trifluoro-3-iodoheptane and determine their relative stabilities.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

-

Initial Structure Generation:

-

Draw the 2D structure of 1,1,1-Trifluoro-3-iodoheptane.

-

Convert the 2D structure to a 3D model using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating around the key single bonds (C2-C3 and C3-C4) and identifying unique conformers.

-

-

Geometry Optimization:

-

For each identified conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d) for initial optimizations. For more accurate results, a larger basis set like 6-311+G(d,p) is recommended.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

-

Single-Point Energy Calculation:

-

To obtain highly accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set. For example, the double-hybrid functional B2PLYP or a composite method like G3MP2B3 can provide excellent accuracy.[7]

-

-

Analysis of Results:

-

Analyze the output files to determine the relative energies (including ZPVE corrections) of all stable conformers.

-

Visualize the low-energy conformers and analyze their geometric parameters, such as dihedral angles, to understand the stabilizing and destabilizing interactions.

-

Experimental Characterization of Conformation

While computational methods provide a theoretical framework, experimental techniques are essential to validate these predictions and to understand the conformational behavior of 1,1,1-Trifluoro-3-iodoheptane in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[8] Both ¹H and ¹⁹F NMR can provide valuable information about the through-bond and through-space interactions that are sensitive to molecular geometry.[9][10]

4.1.1. Experimental Protocol for NMR Analysis

Objective: To determine the solution-phase conformation of 1,1,1-Trifluoro-3-iodoheptane.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve ~5-10 mg of 1,1,1-Trifluoro-3-iodoheptane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can be critical, as solvent polarity can influence conformational equilibria.[1]

-

Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to analyze include:

-

Chemical Shifts (δ): The electronic environment of each proton.

-

Coupling Constants (J): The magnitude of vicinal ³J(H,H) coupling constants can be related to the dihedral angle between the coupled protons via the Karplus equation. This is particularly useful for analyzing the conformation of the heptane backbone.

-

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The trifluoromethyl group will appear as a singlet. The chemical shift can be sensitive to the local environment and can provide information about intermolecular interactions.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximities between atoms. The observation of a NOE/ROE between protons on the trifluoromethyl group and protons on the heptane chain can provide direct evidence for specific folded conformations.

-

4.1.2. Data Analysis and Interpretation

The analysis of coupling constants and NOE/ROE data will allow for the determination of the predominant solution-phase conformation(s). By comparing the experimental data with the parameters predicted for the computationally derived low-energy conformers, a validated conformational model can be established.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the molecular structure and conformation in the solid state.[11][12]

4.2.1. Experimental Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

4.2.2. Detailed Protocol for Crystallization and Structure Determination

Objective: To obtain a single crystal of 1,1,1-Trifluoro-3-iodoheptane and determine its solid-state structure.

Methodology:

-

Crystal Growth:

-

Obtaining high-quality single crystals is often the most challenging step.[11][12] Several methods can be employed:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) and allow the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) and a cryo-loop.

-

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[11]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

-

The resulting crystal structure will provide precise bond lengths, bond angles, and dihedral angles, offering a definitive picture of the conformation of 1,1,1-Trifluoro-3-iodoheptane in the solid state.

Conclusion

The conformational analysis of 1,1,1-Trifluoro-3-iodoheptane is a multifaceted challenge that requires a synergistic approach combining computational modeling and experimental characterization. The interplay of steric repulsion from the bulky iodine atom and the butyl chain, coupled with the electronic effects of the trifluoromethyl group, including the potential for a gauche effect, results in a complex potential energy surface with multiple low-energy conformers.

This guide has provided a comprehensive framework for investigating the molecular structure and conformation of this intriguing molecule. The detailed protocols for computational analysis, NMR spectroscopy, and X-ray crystallography offer researchers, scientists, and drug development professionals the necessary tools to elucidate its conformational preferences. A thorough understanding of the conformation of 1,1,1-Trifluoro-3-iodoheptane and related halogenated alkanes is essential for the rational design of new pharmaceuticals and advanced materials with tailored properties.

References

-

Wikipedia. Gauche effect. [Link]

-

Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

-

Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2016). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen. [Link]

-

Erdelj, N., & Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. Helvetica Chimica Acta. [Link]

-

Yu, H., Zhao, Q., Wang, K., & Gao, M. (2020). A summary of X-ray crystal structures of halogen- and hydrogen-bonded complexes. ResearchGate. [Link]

-

PubChem. 1,1,1-Trifluoro-3-iodoheptane. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Senn, H. M., & Thiel, W. (2007). Insights into enzymatic halogenation from computational studies. Current Opinion in Chemical Biology. [Link]

-

Olsen, G. L., & Gellman, S. H. (2015). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society. [Link]

-

Uhrín, D., & Vulpetti, A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics. [Link]

-

J.P. Tesconi, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

LibreTexts. 20.5 Halogenated Alkanes. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. A summary of types of X‐ray crystal structures of halogen‐ and hydrogen‐bonded complexes presented using the saccharin donor. [Link]

-

LibreTexts. Halogenation of Alkanes. [Link]

-

LibreTexts. 1.5: Halogenated Alkanes. [Link]

-

Abraham, R. J., & Reid, M. (1995). Conformational analysis. part 27. nmr, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

PubChem. 1,1,1-Trifluoro-3-iodopropane. [Link]

-